N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide
Overview
Description
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is an organic compound characterized by the presence of a bromopyridine moiety linked to an acetamide group through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be achieved through a multi-step process:
Formation of 4-bromopyridine-2-ol: : The initial step involves the bromination of pyridine to yield 4-bromopyridine. This is followed by the hydroxylation of the bromopyridine to form 4-bromopyridine-2-ol.
Alkylation to form 4-(2-bromoethoxy)pyridine: : The 4-bromopyridine-2-ol is then alkylated using 2-bromoethanol under basic conditions, resulting in the formation of 4-(2-bromoethoxy)pyridine.
Acetamidation: : Finally, the 4-(2-bromoethoxy)pyridine is reacted with acetamide in the presence of a suitable base to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more cost-effective reagents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions:
Substitution Reactions: : The bromine atom in the bromopyridine ring can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: : The compound can be reduced under catalytic hydrogenation conditions to remove the bromine atom, producing a pyridine derivative.
Oxidation Reactions: : Oxidative conditions can modify the acetamide group or the ethoxy bridge, leading to different oxidation products.
Common Reagents and Conditions
Nucleophiles for Substitution Reactions: : Reagents such as sodium thiolate or primary amines.
Catalysts for Reduction Reactions: : Palladium on carbon (Pd/C) under hydrogen gas (H₂).
Oxidants for Oxidation Reactions: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution Reactions: : Result in various substituted pyridine derivatives.
Reduction Reactions: : Lead to de-brominated pyridine products.
Oxidation Reactions: : Yield oxidized forms of the acetamide or ethoxy components.
Scientific Research Applications
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is utilized in several fields:
Organic Synthesis: : As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: : Investigated for its potential use as a pharmacophore in the development of new therapeutic agents.
Materials Science: : Studied for its properties as a potential component in advanced materials, such as polymers and coordination compounds.
Mechanism of Action
The mechanism by which N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide exerts its effects depends on the specific application:
Organic Reactions: : Acts as a versatile intermediate due to its reactive bromopyridine group and acetamide functionality.
Biological Systems: : May interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, depending on the substituents attached to the pyridine ring.
Comparison with Similar Compounds
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be compared to other compounds with similar structures:
N-(2-((4-Chloropyridin-2-yl)oxy)ethyl)acetamide: : This compound has a chlorine atom instead of bromine, which could result in different reactivity and biological activity.
N-(2-((4-Fluoropyridin-2-yl)oxy)ethyl)acetamide: : The presence of fluorine might impact the compound's electronegativity and interaction with biological targets.
N-(2-(2-Pyridinyloxy)ethyl)acetamide: : Lacks a halogen substituent, potentially leading to reduced reactivity in substitution reactions.
Properties
IUPAC Name |
N-[2-(4-bromopyridin-2-yl)oxyethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-7(13)11-4-5-14-9-6-8(10)2-3-12-9/h2-3,6H,4-5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOSWZDUWAOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728617 | |
Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001077-13-9 | |
Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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